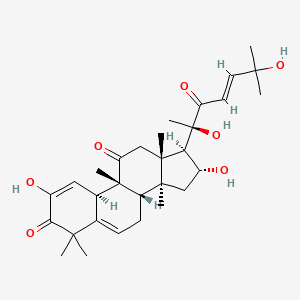

Cucurbitacin I

Description

This compound is a natural product found in Bryonia alba, Cucumis sativus, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

(8S,9R,10R,13R,14S,16R,17R)-17-[(E,2R)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthrene-3,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42O7/c1-25(2,36)12-11-21(33)30(8,37)23-19(32)14-27(5)20-10-9-16-17(13-18(31)24(35)26(16,3)4)29(20,7)22(34)15-28(23,27)6/h9,11-13,17,19-20,23,31-32,36-37H,10,14-15H2,1-8H3/b12-11+/t17-,19-,20+,23+,27+,28-,29+,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NISPVUDLMHQFRQ-MKIKIEMVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CCC3C4(CC(C(C4(CC(=O)C3(C2C=C(C1=O)O)C)C)C(C)(C(=O)C=CC(C)(C)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12C[C@H]([C@@H]([C@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C=C(C(=O)C4(C)C)O)C)C)[C@](C)(C(=O)/C=C/C(C)(C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501015546 | |

| Record name | Cucurbitacin I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2222-07-3 | |

| Record name | Cucurbitacin I | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2222-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cucurbitacin I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002222073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cucurbitacin I | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521777 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Elatericin B | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112167 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cucurbitacin I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,16α,20,25-tetrahydroxy-9β-methyl-10α-19-norlanosta-1,5,23(E)-triene-3,11,22-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.034 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUCURBITACIN I | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SHQ47990PH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cucurbitacin I: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the molecular mechanisms through which Cucurbitacin I, a tetracyclic triterpenoid derived from the Cucurbitaceae family, exerts its potent anti-cancer effects. It serves as a technical resource, consolidating key findings on its primary signaling targets, downstream cellular consequences, and quantitative efficacy, supported by detailed experimental protocols.

Core Mechanism of Action: Selective Inhibition of the JAK/STAT3 Signaling Pathway

The primary anti-neoplastic activity of this compound is attributed to its role as a selective inhibitor of the Janus kinase (JAK)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2] This pathway is a critical regulator of cell proliferation, survival, and differentiation; its constitutive activation is a hallmark of numerous human cancers, promoting tumorigenesis.[2][3]

This compound exerts its effect by rapidly and potently suppressing the tyrosine phosphorylation of both JAK2 and STAT3, which are essential activation steps in the signaling cascade.[4] By inhibiting the phosphorylation of STAT3 at tyrosine 705 (p-STAT3-Tyr705), this compound prevents its dimerization, nuclear translocation, and subsequent DNA binding, thereby blocking the transcription of STAT3-mediated genes involved in cell survival and proliferation (e.g., c-myc, cyclins, survivin).

A key feature of this compound is its high selectivity. Studies have demonstrated that it does not inhibit other critical oncogenic and tumor survival pathways, such as those mediated by Src, Akt, extracellular signal-regulated kinase (ERK), or c-Jun NH2-terminal kinase (JNK). This specificity makes it an attractive candidate for targeted cancer therapy.

Downstream Cellular Effects

The inhibition of JAK2/STAT3 signaling by this compound triggers a cascade of anti-cancer effects within the cell.

Induction of Apoptosis

By blocking the pro-survival signals of the STAT3 pathway, this compound effectively induces apoptosis (programmed cell death) in cancer cells. This has been demonstrated across various cancer types. For instance, treatment of Sézary syndrome cells with 30 µM this compound for 6 hours resulted in apoptosis in 73-91% of the tumor cells. In pancreatic cancer, this apoptotic induction is mediated through the activation of the caspase cascade.

Cell Cycle Arrest

This compound potently halts the proliferation of cancer cells by inducing cell cycle arrest, predominantly at the G2/M phase. This prevents the cells from completing mitosis and producing daughter cells, thereby inhibiting tumor growth. This G2/M arrest has been observed in pancreatic, colon, and other cancer cell lines.

Disruption of Actin Cytoskeleton and Cell Motility

In addition to its primary effect on STAT3, this compound is known to disrupt the actin cytoskeleton. This action appears to be indirect, targeting a factor involved in actin dynamics rather than actin itself. The consequence is an accumulation of filamentous actin aggregates and a rapid cessation of cell motility, which inhibits the migration and invasion of cancer cells.

Quantitative Efficacy Data

The cytotoxic and anti-proliferative potency of this compound has been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its effectiveness at nanomolar to low micromolar concentrations.

| Cancer Cell Line | Cancer Type | IC50 Value | Citation(s) |

| A549 | Lung Adenocarcinoma | ~500 nM | |

| SW 1353 | Chondrosarcoma | 5.06 µM (24h) | |

| HK1-LMP1(B95.8) | Nasopharyngeal Carcinoma | Inhibitory at 200 nM |

Key Experimental Protocols

The following section details standardized protocols used to investigate the mechanism of action of this compound.

General Experimental Workflow

A typical workflow for assessing the effects of this compound involves cell culture, treatment with the compound, and subsequent analysis using various biochemical and cellular assays.

Western Blot Analysis for Protein Phosphorylation

This technique is used to detect changes in the phosphorylation state of proteins like JAK2 and STAT3.

-

Cell Lysis: Treat cancer cells with desired concentrations of this compound for a specified time (e.g., 2-5 hours). Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Quantification: Determine the protein concentration of the lysates using a detergent-compatible protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 15-30 µg) per lane onto a polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate the membrane with primary antibodies specific for p-STAT3, total STAT3, p-JAK2, total JAK2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Viability (MTT) Assay

This colorimetric assay measures cell metabolic activity to determine the cytotoxic effects of this compound.

-

Cell Seeding: Seed pancreatic cancer cells (e.g., 3x10³ cells/well) into 96-well plates and incubate overnight.

-

Treatment: Treat the cells with increasing concentrations of this compound or a vehicle control (DMSO) and incubate for a specified duration (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson’s glycine buffer) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate IC50 values from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based method quantifies the percentage of cells undergoing apoptosis.

-

Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.

-

Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Fixation: Treat cells with this compound for a set period (e.g., 48 hours). Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

-

Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence corresponds to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.

Conclusion

This compound is a potent natural compound with significant anti-cancer activity, underpinned by a well-defined mechanism of action. Its high selectivity in inhibiting the JAK2/STAT3 signaling pathway leads to the induction of apoptosis and G2/M cell cycle arrest in a wide range of cancer cells. Furthermore, its ability to disrupt the actin cytoskeleton contributes to its anti-metastatic potential. The robust preclinical data, including specific low-concentration efficacy, positions this compound as a promising lead compound for the development of novel targeted therapies in oncology.

References

- 1. rndsystems.com [rndsystems.com]

- 2. Discovery of JSI-124 (this compound), a selective Janus kinase/signal transducer and activator of transcription 3 signaling pathway inhibitor with potent antitumor activity against human and murine cancer cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. jcancer.org [jcancer.org]

A Technical Guide to the Biological Activity of Cucurbitacin I on STAT3 Signaling

Audience: Researchers, scientists, and drug development professionals.

Abstract: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in numerous cellular processes, including proliferation, survival, and differentiation. Its constitutive activation is a hallmark of many human cancers, making it a prime therapeutic target. Cucurbitacin I, a tetracyclic triterpenoid compound isolated from plants of the Cucurbitaceae family, has emerged as a potent natural inhibitor of the STAT3 signaling pathway.[1][2] This technical guide provides a comprehensive overview of the biological activity of this compound, focusing on its mechanism of action on the JAK/STAT3 pathway, its effects on cancer cells, and detailed protocols for relevant experimental validation.

Introduction to the JAK/STAT3 Signaling Pathway

The Janus kinase (JAK)/STAT3 signaling pathway is a critical signaling cascade that transduces signals from cytokines and growth factors from the cell membrane to the nucleus, where it modulates gene expression.[3] The canonical pathway is initiated by the binding of a ligand (e.g., IL-6) to its corresponding cell surface receptor. This binding event induces receptor dimerization, which brings the associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other. Activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the receptor, creating docking sites for the SH2 domain of STAT3 proteins.[4] Once recruited to the receptor, STAT3 is phosphorylated by JAKs on a critical tyrosine residue (Tyr705).[5] This phosphorylation triggers the dimerization of STAT3 monomers, which then translocate to the nucleus to regulate the transcription of target genes involved in cell proliferation (e.g., c-Myc, Cyclin D1), survival (e.g., Bcl-2, Mcl-1, Survivin), and invasion (e.g., MMP-9).

Mechanism of Action of this compound

This compound acts as a selective inhibitor of the JAK/STAT3 signaling pathway. Its primary mechanism involves the inhibition of JAK2 and STAT3 phosphorylation, without affecting the total protein levels of either molecule. By preventing the tyrosine phosphorylation of STAT3, this compound effectively blocks its activation, subsequent dimerization, and nuclear translocation. This abrogation of STAT3's function as a transcription factor leads to the downregulation of its downstream target genes, which ultimately culminates in anti-proliferative and pro-apoptotic effects in cancer cells. Studies have shown this inhibitory action is rapid, with complete suppression of phosphorylated STAT3 observed within 1-2 hours of treatment.

Quantitative Data on Biological Activity

The inhibitory effects of this compound on cancer cell viability and function have been quantified across various studies.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 Value (µM) | Reference |

| A549 | Lung Adenocarcinoma | - | 0.5 | |

| ASPC-1 | Pancreatic Cancer | 72 | 0.2726 | |

| BXPC-3 | Pancreatic Cancer | 72 | 0.3852 | |

| CFPAC-1 | Pancreatic Cancer | 72 | 0.3784 | |

| SW 1990 | Pancreatic Cancer | 72 | 0.4842 | |

| HuT-78 | Cutaneous T-cell Lymphoma | - | 13.36 | |

| SeAx | Cutaneous T-cell Lymphoma | - | 24.47 |

Table 2: Pro-Apoptotic and Anti-Invasive Effects of this compound

| Cell Type/Line | Effect Measured | Treatment Conditions | Result | Reference |

| Sézary Cells | Apoptosis | 30 µM for 6 h | 73-91% of tumor cells apoptotic | |

| HK1-LMP1(B95.8) | Apoptosis (in suspension) | 500 nM | ~45% of cells apoptotic | |

| CNE-2 | Apoptosis (in suspension) | 500 nM | ~34% of cells apoptotic | |

| HK1-LMP1(B95.8) | Cell Invasion | 500 nM for 24 h | 62% reduction in invasiveness | |

| CNE-2 | Cell Invasion | 500 nM for 24 h | 72.3% reduction in invasiveness |

Experimental Protocols

Western Blot for STAT3 Phosphorylation

This protocol details the procedure to assess the effect of this compound on the phosphorylation of STAT3.

Objective: To quantify the levels of phosphorylated STAT3 (p-STAT3 Tyr705) and total STAT3 in cells treated with this compound.

Materials:

-

Cancer cell line with active STAT3 signaling (e.g., A549, MDA-MB-468).

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Complete cell culture medium.

-

RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-GAPDH (or other loading control).

-

HRP-conjugated secondary antibody.

-

Enhanced Chemiluminescence (ECL) substrate.

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0, 100, 250, 500 nM) for a specified time (e.g., 2 hours). Include a vehicle-treated control (DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Protein Extraction: Incubate the lysate on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation: Normalize protein samples to equal concentrations (e.g., 20 µg per sample) with RIPA buffer and Laemmli sample buffer. Boil samples at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p-STAT3, 1:1000) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Apply ECL substrate and visualize protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensities using image analysis software. Normalize p-STAT3 and total STAT3 levels to the loading control. Calculate the ratio of p-STAT3 to total STAT3 to determine the extent of inhibition.

Cell Viability Assay (MTT or CCK-8)

This protocol is used to determine the dose-dependent effect of this compound on cell proliferation and viability.

Objective: To calculate the IC50 value of this compound in a specific cancer cell line.

Materials:

-

Cancer cell line of interest.

-

This compound.

-

96-well plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent.

-

DMSO (for MTT assay).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to attach overnight.

-

Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours.

-

Reagent Addition:

-

For MTT: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

-

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

STAT3 Luciferase Reporter Assay

This assay measures the effect of this compound on the transcriptional activity of STAT3.

Objective: To determine if this compound inhibits STAT3-mediated gene transcription.

Materials:

-

HEK293T or other suitable cells.

-

STAT3-responsive luciferase reporter plasmid.

-

Control (Renilla) luciferase plasmid.

-

Transfection reagent (e.g., Lipofectamine).

-

STAT3 activator (e.g., IL-6).

-

This compound.

-

Dual-Luciferase Reporter Assay System.

-

Luminometer.

Procedure:

-

Transfection: Co-transfect cells in a 24-well plate with the STAT3-responsive luciferase plasmid and the control Renilla plasmid.

-

Treatment: After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with a STAT3 activator (e.g., 20 ng/mL IL-6) for 6-8 hours.

-

Lysis and Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

-

Analysis: Normalize the STAT3-responsive (firefly) luciferase activity to the control (Renilla) luciferase activity. Compare the normalized activity in treated cells to the stimulated control to determine the percentage of inhibition.

Conclusion

This compound is a well-documented, potent inhibitor of the JAK/STAT3 signaling pathway. It exerts its anticancer effects by directly suppressing the phosphorylation and activation of JAK2 and STAT3, leading to the inhibition of downstream gene transcription, which in turn induces cell cycle arrest, apoptosis, and reduced cell invasion. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers and drug development professionals to investigate and validate the therapeutic potential of this compound and other STAT3 inhibitors.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. benchchem.com [benchchem.com]

- 5. Cucurbitacin D induces cell cycle arrest and apoptosis by inhibiting STAT3 and NF-κB signaling in doxorubicin-resistant human breast carcinoma (MCF7/ADR) cells - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Cucurbitacin I: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cucurbitacin I, a tetracyclic triterpenoid found predominantly in the Cucurbitaceae family, has garnered significant attention for its potent biological activities, particularly its anticancer properties. This technical guide provides a comprehensive overview of the discovery and isolation of this compound from various plant sources. It details established experimental protocols for extraction, purification, and characterization, and presents quantitative data on yields. Furthermore, this document elucidates the key signaling pathways modulated by this compound, offering insights into its mechanism of action.

Introduction

Cucurbitacins are a class of bitter-tasting, highly oxygenated tetracyclic triterpenoids. The first cucurbitacin, α-elaterin (now known as cucurbitacin E), was isolated in 1831.[1] Since then, a diverse family of these compounds has been identified, with this compound (also known as elatericin B) being a prominent member. Initially isolated from plants of the Ecballium and Citrullus genera, this compound has demonstrated significant cytotoxic and anti-proliferative effects against various cancer cell lines.[2][3] Its primary mechanism of action involves the inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, a critical regulator of cell growth and survival.[1][3] This guide serves as a technical resource for researchers aiming to isolate and study this promising natural compound.

Plant Sources and Distribution

This compound is primarily found in plants belonging to the Cucurbitaceae family. The concentration of this compound can vary significantly depending on the plant species, the specific plant part, and environmental conditions.

Table 1: Plant Sources of this compound and Reported Yields

| Plant Species | Family | Plant Part(s) | Reported Yield of this compound |

| Lagenaria siceraria (Bottle Gourd) | Cucurbitaceae | Mesocarp (fruit flesh) | Up to 13.77 ± 0.20 mg/g fresh weight (FW) using Soxhlet extraction with acetone. |

| Ecballium elaterium (Squirting Cucumber) | Cucurbitaceae | Fruit juice | Not explicitly quantified for this compound alone, but is a primary source for its isolation. |

| Citrullus colocynthis (Colocynth) | Cucurbitaceae | Leaves, Fruit | Present, but specific quantitative yield data for this compound is not readily available. |

Experimental Protocols for Isolation and Purification

The isolation and purification of this compound from plant sources typically involve a multi-step process encompassing extraction, fractionation, and chromatography.

General Extraction and Fractionation Workflow

The initial step involves the extraction of crude cucurbitacins from the plant material. This is followed by a series of solvent partitioning steps to separate compounds based on their polarity.

References

- 1. This compound inhibits Stat3 and induces apoptosis in Sézary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound exhibits anticancer efficacy through induction of apoptosis and modulation of JAK/STAT3, MAPK/ERK, and AKT/mTOR signaling pathways in HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound inhibits the proliferation of pancreatic cancer through the JAK2/STAT3 signalling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Cucurbitacin I: A Selective JAK2/STAT3 Signaling Pathway Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, particularly the JAK2/STAT3 axis, is a critical mediator of cellular processes including proliferation, survival, and differentiation. Constitutive activation of this pathway is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. Cucurbitacin I, a tetracyclic triterpenoid compound isolated from plants of the Cucurbitaceae family, has emerged as a potent and selective inhibitor of the JAK2/STAT3 signaling pathway.[1][2][3] This technical guide provides an in-depth overview of this compound, detailing its mechanism of action, summarizing key quantitative efficacy data, and outlining relevant experimental protocols for its investigation.

Mechanism of Action: Selective Inhibition of the JAK2/STAT3 Axis

The JAK2/STAT3 pathway is typically activated by cytokines and growth factors. This binding induces receptor dimerization, leading to the activation of receptor-associated Janus kinases (JAKs). Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. STATs are subsequently phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and binding to DNA to regulate the transcription of target genes involved in cell survival and proliferation.

This compound exerts its biological effects by selectively disrupting this cascade. It functions as a potent inhibitor of both JAK2 and STAT3 activation.[1][4] Specifically, it has been shown to decrease the levels of tyrosine-phosphorylated JAK2 and subsequently suppress the levels of phosphotyrosine STAT3. This inhibition of STAT3 phosphorylation prevents its dimerization and nuclear translocation, thereby blocking STAT3-mediated gene expression and inhibiting STAT3 DNA binding.

A key feature of this compound is its selectivity. Studies have demonstrated that it does not inhibit other critical oncogenic and tumor survival pathways, such as those mediated by Src, Akt, extracellular signal-regulated kinase (ERK), or c-Jun NH2-terminal kinase (JNK). This selectivity for the JAK/STAT3 pathway minimizes off-target effects, making it an attractive candidate for targeted cancer therapy. Interestingly, some research also indicates that while inhibiting STAT3, this compound may enhance the phosphorylation of STAT1, a protein that often plays an opposing, tumor-suppressive role.

Quantitative Data

The efficacy of this compound has been quantified across various cancer cell lines. The following tables summarize its inhibitory concentrations (IC50) and its effects on key protein expression.

Table 1: In Vitro Efficacy of this compound (IC50 Values)

| Cell Line | Cancer Type | Assay/Effect | IC50 Value | Reference |

| A549 | Human Lung Adenocarcinoma | STAT3 Phosphorylation Inhibition | 500 nM | |

| U251 | Glioblastoma | Cell Viability | 170 nM | |

| T98G | Glioblastoma | Cell Viability | 245 nM | |

| ASPC-1 | Pancreatic Cancer | Cell Viability (72h) | 0.2726 µM | |

| BXPC-3 | Pancreatic Cancer | Cell Viability (72h) | 0.3852 µM | |

| CFPAC-1 | Pancreatic Cancer | Cell Viability (72h) | 0.3784 µM | |

| SW 1990 | Pancreatic Cancer | Cell Viability (72h) | 0.4842 µM | |

| AGS | Gastric Adenocarcinoma | Cell Viability (24h) | 0.5 µg/ml | |

| HuT-78 | Cutaneous T-cell Lymphoma | Cell Viability | 13.36 µM | |

| SeAx | Sézary Syndrome | Cell Viability | 24.47 µM |

Table 2: Effects of this compound on Protein Expression and Downstream Targets

| Cell Line(s) | Effect Observed | Concentration / Time | Downstream Consequences | Reference |

| Pancreatic Cancer Cells | Significant inhibition of p-JAK2 and p-STAT3 expression; no effect on total JAK2/STAT3. | 5 hours | G2/M cell cycle arrest, apoptosis induction. | |

| Osteosarcoma Cells | Suppressed phospho-STAT3 expression. | Not specified | Inhibition of Mcl-1, survivin, c-Myc, phospho-cyclin D1; induction of cleaved PARP and caspase-3. | |

| v-Src-transformed NIH3T3 | Potent suppression of phosphotyrosine STAT3 levels. | 10 µM | Inhibition of STAT3 DNA binding and STAT3-mediated gene transcription. | |

| Sézary Cells | Time- and concentration-dependent decrease of p-STAT3 and total STAT3. | 30 µM for 6 hours | Induction of apoptosis in 73-91% of tumor cells. | |

| HepG2 | Downregulation of p-JAK2 and p-STAT3 protein levels. | 48 hours | G2/M phase arrest, apoptosis. |

Experimental Protocols

This section provides generalized methodologies for key experiments used to characterize the activity of this compound. Researchers should optimize these protocols for their specific experimental systems.

Cell Viability / Proliferation (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Seed cells (e.g., 3x10³ to 1x10⁶ cells/well) in a 96-well plate and incubate overnight to allow for attachment.

-

Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 to 200 µM) and a vehicle control (e.g., DMSO). Incubate for desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.

Western Blotting for Protein Analysis

Western blotting is used to detect and quantify specific proteins, such as total and phosphorylated forms of JAK2 and STAT3.

-

Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p-STAT3, anti-STAT3, anti-p-JAK2, anti-JAK2, and a loading control like GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: After washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software.

In Vivo Xenograft Tumor Study

Animal models are crucial for evaluating the in vivo efficacy of this compound.

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2x10⁶ cells) into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., ~150 mm³). Randomly assign mice to a control group (vehicle) and treatment groups.

-

Treatment Administration: Administer this compound (e.g., 1-2 mg/kg/day) or vehicle via a specified route (e.g., intraperitoneal injection) according to the treatment schedule.

-

Monitoring: Monitor tumor volume (using calipers) and animal body weight regularly throughout the study.

-

Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for p-STAT3).

Conclusion

This compound is a well-characterized natural product that selectively inhibits the JAK2/STAT3 signaling pathway, a key driver in many malignancies. Its ability to potently suppress STAT3 phosphorylation and induce apoptosis in cancer cells, both in vitro and in vivo, underscores its significant therapeutic potential. The high degree of selectivity for the JAK/STAT3 pathway over other oncogenic pathways is a particularly advantageous feature. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers investigating this compound as a targeted anticancer agent and for professionals involved in the development of novel STAT3-pathway inhibitors.

References

Cucurbitacin I: A Multifaceted Inducer of Apoptosis in Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Cucurbitacin I is a naturally occurring tetracyclic triterpenoid compound found predominantly in plants of the Cucurbitaceae family. Renowned for its potent cytotoxic and anti-proliferative properties, this compound has emerged as a significant subject of investigation in oncology. Its ability to induce programmed cell death, or apoptosis, in a wide array of cancer cell lines positions it as a promising candidate for novel chemotherapeutic strategies. This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound induces apoptosis, supported by quantitative data, detailed experimental protocols, and visualized signaling pathways. The primary focus is on its role as a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway and its subsequent effects on downstream apoptotic machinery.

Core Mechanism of Action: Inhibition of the JAK/STAT3 Pathway

The cornerstone of this compound's pro-apoptotic activity is its well-documented inhibition of the Janus kinase (JAK)/STAT3 signaling pathway.[1][2] STAT3 is a transcription factor that is often constitutively activated in many human cancers, where it promotes cell proliferation, survival, and angiogenesis while suppressing anti-tumor immune responses.[1][2]

This compound exerts its effect by inhibiting the phosphorylation of both JAK2 and STAT3.[3] This action prevents the dimerization and subsequent nuclear translocation of STAT3, thereby blocking the transcription of its target genes. Many of these target genes encode for proteins that are critical for cell survival and proliferation, including anti-apoptotic proteins like Mcl-1 and Bcl-2, and cell cycle regulators like cyclin D1. By suppressing this key survival pathway, this compound sensitizes cancer cells to apoptosis. For instance, in osteosarcoma and pancreatic cancer cells, treatment with this compound leads to a significant reduction in the levels of phosphorylated STAT3 (p-STAT3) without affecting the total STAT3 protein levels, a hallmark of its inhibitory action.

Induction of Apoptosis via Multiple Converging Pathways

Beyond STAT3 inhibition, this compound orchestrates apoptosis through several interconnected mechanisms, including the generation of reactive oxygen species (ROS), modulation of the Bcl-2 family of proteins, and activation of the caspase cascade.

Generation of Reactive Oxygen Species (ROS)

This compound treatment has been shown to cause a significant increase in intracellular ROS levels in various cancer cells, including ovarian and lung cancer. This elevation in ROS induces oxidative stress, which is a potent trigger for apoptosis. The accumulation of ROS can lead to mitochondrial damage, a critical event in the intrinsic apoptotic pathway. In some cancer cell types, the induction of apoptosis by this compound is mediated primarily by this enhanced production of mitochondrial-derived ROS, which in turn activates downstream signaling kinases like ERK and JNK.

Modulation of Bcl-2 Family Proteins and Mitochondrial Dysfunction

The intrinsic pathway of apoptosis is tightly regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bad) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1). This compound shifts the balance in favor of apoptosis by downregulating the expression of anti-apoptotic proteins and upregulating pro-apoptotic ones.

-

Downregulation of Anti-apoptotic proteins: Studies have consistently shown a decrease in Bcl-2 and Mcl-1 expression following this compound treatment.

-

Upregulation of Pro-apoptotic proteins: Concurrently, the expression of Bax is elevated.

This altered Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm. The released cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9.

Activation of the Caspase Cascade

The activation of caspases, a family of cysteine proteases, is the final execution phase of apoptosis. This compound treatment leads to the activation of both initiator caspases (caspase-9) and executioner caspases (caspase-3). Activated caspase-3 is responsible for cleaving numerous cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis. The cleavage of caspase-3 and PARP is a reliable indicator of apoptosis induction by this compound.

References

- 1. STAT3 inhibitor, this compound, is a novel therapeutic agent for osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound inhibits the proliferation of pancreatic cancer through the JAK2/STAT3 signalling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

The Effects of Cucurbitacin I on Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cucurbitacin I, a tetracyclic triterpenoid compound derived from plants of the Cucurbitaceae family, has emerged as a potent anti-cancer agent. Its primary mechanism of action involves the disruption of fundamental cellular processes, leading to the inhibition of cancer cell proliferation and induction of apoptosis. A significant body of in vitro research demonstrates that a key antitumor activity of this compound is its ability to induce cell cycle arrest, predominantly at the G2/M phase. This guide provides an in-depth examination of the molecular mechanisms underlying this compound's effects on cell cycle progression, summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical signaling pathways involved.

Mechanism of Action: G2/M Phase Arrest

This compound exerts its anti-proliferative effects primarily by causing a halt in the cell cycle at the G2/M transition phase.[1][2][3] This arrest prevents cancer cells from entering mitosis, ultimately leading to apoptosis. The mechanism is multifaceted, involving the modulation of several key signaling pathways and regulatory proteins.

Inhibition of the JAK/STAT3 Signaling Pathway

One of the most well-documented mechanisms of this compound is the potent inhibition of the Janus kinase (JAK)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[2][3] The JAK/STAT3 pathway is often constitutively activated in many types of cancer and plays a crucial role in cell proliferation, survival, and differentiation.

This compound has been shown to inhibit the phosphorylation of both JAK2 and STAT3. By preventing the activation of STAT3, this compound blocks its dimerization and subsequent translocation to the nucleus, where it would typically activate the transcription of target genes involved in cell cycle progression and survival. This inhibition of STAT3 signaling is a central event in the anti-tumor activity of this compound. Some studies indicate that this compound can also enhance the signaling of STAT1, which often has opposing, tumor-suppressive roles compared to STAT3.

Modulation of Cell Cycle Regulatory Proteins

Consistent with G2/M arrest, treatment with this compound alters the expression levels of key cell cycle regulatory proteins. Studies in pancreatic and colon cancer cells have shown that this compound treatment leads to:

-

Increased Cyclin B1 expression : Cyclin B1 forms a complex with Cyclin-Dependent Kinase 1 (CDK1) to create the M-phase Promoting Factor (MPF), which is essential for entry into mitosis. The accumulation of Cyclin B1 is a marker of cells being arrested at the G2/M boundary.

-

Decreased Cyclin D1 and Cyclin A2 expression : These cyclins are crucial for the G1 and S phases, respectively. Their downregulation indicates that cells are not progressing through these earlier phases of the cell cycle.

-

Downregulation of CDK1 and CDC25C : The reduction in the levels of the catalytic subunit CDK1 and its activating phosphatase CDC25C further confirms the disruption of the G2/M transition.

Disruption of the Actin Cytoskeleton

Beyond its impact on signaling cascades, this compound is known to be a potent disruptor of the actin cytoskeleton. While it does not appear to bind directly to actin filaments, it indirectly interferes with actin dynamics, leading to the accumulation and aggregation of F-actin. The proper functioning of the actin cytoskeleton is critical for cytokinesis, the final stage of cell division. By disrupting this process, this compound can inhibit the successful completion of mitosis, contributing to cell cycle arrest and cell death.

Induction of Endoplasmic Reticulum (ER) Stress

This compound can also induce cancer cell death through the Endoplasmic Reticulum (ER) Stress pathway. It has been shown to activate key ER stress sensors like IRE1α and PERK, leading to apoptosis through pathways involving CHOP, Bax, and caspase-12. This represents another pathway through which this compound can eliminate cancer cells, linked to its primary effects on cell proliferation.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on cell cycle distribution and protein expression in various cancer cell lines as reported in the literature.

Table 1: Effect of this compound on Cell Cycle Distribution

| Cell Line | Cancer Type | Concentration (µM) | Treatment Time (h) | % of Cells in G2/M Phase (Approx.) | Reference |

| HepG2 | Hepatocellular Carcinoma | 0 (Control) | 24 | ~15% | |

| 0.1 | 24 | Significantly Increased | |||

| 1.0 | 24 | Significantly Increased | |||

| 5.0 | 24 | Significantly Increased | |||

| PANC-1 | Pancreatic Cancer | 0 (Control) | 48 | ~20% | |

| 0.1 | 48 | ~35% | |||

| 0.5 | 48 | ~50% | |||

| HCT116 | Colon Cancer | 5.0 | 48 | Significantly Increased vs. Control | |

| SW480 | Colon Cancer | 5.0 | 48 | Significantly Increased vs. Control |

Table 2: Effect of this compound on Cell Cycle Regulatory Proteins

| Protein | Cell Line (Cancer Type) | Treatment | Observed Effect | Reference |

| p-STAT3 | Seax (Sézary Syndrome) | This compound | Time & Dose-dependent Decrease | |

| p-JAK2 | Pancreatic Cancer Cells | This compound | Significant Decrease | |

| Cyclin B1 | Pancreatic Cancer Cells | This compound | Significant Increase | |

| Cyclin A2 | Pancreatic Cancer Cells | This compound | Significant Decrease | |

| Cyclin D1 | Pancreatic Cancer Cells | This compound | Significant Decrease | |

| CDK1 (CDC2) | HCT116, SW480 (Colon) | 5 µM this compound | Significant Downregulation | |

| Cleaved Caspase-3 | Pancreatic Cancer Cells | This compound | Significant Increase |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized protocols for key experiments used to study the effects of this compound on the cell cycle.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol is used to determine the distribution of a cell population in the different phases of the cell cycle based on DNA content.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow Cytometer

Procedure:

-

Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time (e.g., 24 or 48 hours).

-

Harvesting: Aspirate the culture medium and wash cells with PBS. Harvest the cells by trypsinization and collect them in a centrifuge tube. Centrifuge at 500 x g for 5 minutes.

-

Fixation: Discard the supernatant. While gently vortexing the cell pellet, add 1-5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or up to several weeks).

-

Staining: Centrifuge the fixed cells at 500 x g for 5-10 minutes. Discard the ethanol and wash the pellet twice with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the samples on a flow cytometer, exciting with a 488 nm laser and measuring the fluorescence emission at ~617 nm. Collect data from at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., Cell Quest Pro, FlowJo) to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blotting for Cell Cycle Proteins

This technique is used to detect and quantify the levels of specific proteins (e.g., cyclins, CDKs, p-STAT3) in cell lysates.

Materials:

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, buffers, and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to target proteins)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at high speed (~14,000 x g) at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Cyclin B1, anti-p-STAT3, anti-GAPDH as a loading control) overnight at 4°C.

-

Washing & Secondary Antibody: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensity using densitometry software and normalize to the loading control.

In Vitro Kinase Assay (for CDK1)

This assay measures the activity of a specific kinase (e.g., CDK1) by its ability to phosphorylate a substrate in vitro.

Materials:

-

Recombinant active human Cdk1/Cyclin B complex

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

ATP solution

-

Specific CDK1 substrate (e.g., a purified protein fragment or peptide)

-

Method for detecting phosphorylation (e.g., ³²P-ATP and autoradiography, or ADP-Glo™ assay)

Procedure:

-

Reaction Setup: In a microtube, combine the kinase buffer, the substrate, and the purified Cdk1/Cyclin B enzyme. Prepare a negative control reaction without the enzyme.

-

Initiate Reaction: Start the phosphorylation reaction by adding ATP. If using radiolabeling, this will be γ-³²P-ATP.

-

Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).

-

Stop Reaction: Terminate the reaction (e.g., by adding SDS-PAGE loading buffer and boiling).

-

Detection:

-

Radiolabeling: Separate the reaction products by SDS-PAGE, dry the gel, and expose it to X-ray film to detect the phosphorylated substrate.

-

ADP-Glo™ Assay: Follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity.

-

-

Analysis: Compare the phosphorylation signal (or ADP production) in samples treated with potential inhibitors like this compound to the untreated control to determine the extent of kinase inhibition.

Conclusion and Future Perspectives

This compound consistently demonstrates potent in vitro activity against a range of cancer cell lines by inducing G2/M phase cell cycle arrest and subsequent apoptosis. Its well-defined inhibitory action on the JAK/STAT3 pathway, coupled with its effects on cell cycle regulatory proteins and the actin cytoskeleton, makes it a compelling candidate for further drug development. The detailed protocols and quantitative data presented in this guide serve as a resource for researchers aiming to explore the therapeutic potential of this compound. Future research should focus on its synergistic effects with existing chemotherapeutics, its in vivo efficacy and toxicity, and the development of derivatives with improved pharmacological properties.

References

A Technical Guide to the Anti-inflammatory Properties of Cucurbitacin I

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cucurbitacin I, a tetracyclic triterpenoid compound isolated from various plants of the Cucurbitaceae family, has garnered significant scientific interest for its potent biological activities, including anti-cancer and anti-inflammatory effects.[1][2][3][4] This technical guide provides an in-depth examination of the anti-inflammatory properties of this compound, detailing its mechanisms of action, summarizing quantitative data from key studies, and outlining relevant experimental protocols. The primary molecular mechanisms underlying its anti-inflammatory effects involve the potent inhibition of the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) and the Nuclear Factor-kappa B (NF-κB) signaling pathways.[5] This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Molecular Mechanisms of Action

This compound exerts its anti-inflammatory effects by modulating key signaling cascades that are crucial for the inflammatory response. The primary targets are the JAK/STAT and NF-κB pathways, which regulate the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Inhibition of the JAK/STAT Pathway

The JAK/STAT pathway is a critical signaling route for a multitude of cytokines and growth factors involved in inflammation and immunity. This compound is a selective inhibitor of JAK2 and STAT3. It functions by suppressing the phosphorylation levels of both JAK2 and STAT3, which is a crucial step for their activation. This inhibition prevents STAT3 dimerization, its subsequent translocation to the nucleus, and its DNA binding activity, ultimately leading to the downregulation of STAT3-mediated gene expression. Studies have shown that this compound can inhibit the activation of STAT3 and, in some cell types, STAT5. This targeted inhibition disrupts the signaling of pro-inflammatory cytokines that rely on this pathway.

Caption: Inhibition of the JAK/STAT signaling pathway by this compound.

Suppression of the NF-κB Pathway

The NF-κB signaling pathway is a cornerstone of the inflammatory process, controlling the expression of genes encoding pro-inflammatory cytokines, adhesion molecules, and enzymes like COX-2. In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation by agents like tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent release of NF-κB. The freed NF-κB then translocates to the nucleus to activate target gene transcription. Studies on various cucurbitacins, including this compound, have demonstrated their ability to suppress NF-κB activation. This is achieved by reducing the phosphorylation of IκBα, which prevents its degradation and keeps NF-κB sequestered in the cytoplasm.

Caption: Inhibition of the NF-κB signaling pathway by cucurbitacins.

Quantitative Data Summary

The anti-inflammatory and cytotoxic activities of this compound have been quantified in numerous studies. The following tables summarize key data points.

Table 1: In Vitro Efficacy and IC50 Values of this compound

| Cell Line | Assay Type | IC50 Value | Observed Effect | Reference |

| A549 (Lung Cancer) | STAT3 Inhibition | 500 nM | Selective inhibition of JAK/STAT3 signaling. | |

| U251 (Glioblastoma) | Cell Growth | 170 nM | Inhibition of cell growth. | |

| T98G (Glioblastoma) | Cell Growth | 245 nM | Inhibition of cell growth. | |

| Pancreatic Cancer Lines | Proliferation | Not specified | Significant inhibition of proliferation. | |

| HuT 78 (CTCL) | Proliferation | Lower than SeAx | Dose-dependent inhibition of proliferation. | |

| SeAx (CTCL) | Proliferation | Higher than HuT 78 | Dose-dependent inhibition of proliferation. | |

| COLO205 (Colon Cancer) | Proliferation | 100 nM (treatment) | Reduction in proliferation, migration, and invasion. | |

| HepG2 (Liver Cancer) | Proliferation | < 5 µM | Antiproliferative and cytotoxic effects. |

Table 2: Effect of this compound on Inflammatory Mediators

| Model System | Inducer | Mediator | Concentration | Effect | Reference |

| HepG2 cells | Endogenous | COX-2 | 5 µM | Significant decrease in protein levels. | |

| HepG2 cells | Endogenous | iNOS | 5 µM | Significant decrease in protein levels. | |

| HepG2 cells | Endogenous | Nitric Oxide (NO) | 5 µM | Significant decrease in levels. | |

| Macrophages | LPS/INF-γ | Nitric Oxide (NO) | Not specified | Curtailed NO production. | |

| Macrophages | Not specified | COX-2 | Not specified | Inhibits COX-2 activity. |

Experimental Protocols and Workflows

The investigation of this compound's anti-inflammatory properties relies on a set of established in vitro and in vivo experimental models.

General In Vitro Experimental Workflow

A typical workflow to assess the anti-inflammatory effect of this compound on cultured cells, such as macrophages (e.g., RAW 264.7) or epithelial cells, is depicted below. This process generally involves stimulating an inflammatory response and then evaluating the inhibitory effect of the compound.

Caption: A standard workflow for in vitro anti-inflammatory assays.

Key Methodologies

-

Cell Culture and Treatment: Adherent or suspension cells (e.g., RAW 264.7 macrophages, HepG2) are cultured in appropriate media and conditions. For experiments, cells are typically pre-treated with various concentrations of this compound (or a vehicle control like DMSO) for a short period (e.g., 1 hour) before being stimulated with an inflammatory agent like LPS.

-

Western Blotting: This technique is used to quantify the expression levels of specific proteins.

-

Protein Extraction: Cells are lysed using RIPA buffer to extract total proteins.

-

Quantification: Protein concentration is determined using an assay like the bicinchoninic acid (BCA) assay.

-

Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.

-

Transfer: Proteins are transferred from the gel to a PVDF membrane.

-

Blocking & Incubation: The membrane is blocked (e.g., with 5% skim milk) and then incubated with primary antibodies against target proteins (e.g., p-STAT3, p-IκBα, COX-2, GAPDH) overnight, followed by incubation with HRP-conjugated secondary antibodies.

-

Visualization: Blots are visualized using an enhanced chemiluminescence (ECL) substrate, and band densities are quantified using software like ImageJ.

-

-

Enzyme-Linked Immunosorbent Assay (ELISA): This method is used to measure the concentration of secreted cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant. Commercially available ELISA kits are used according to the manufacturer's protocols.

-

Carrageenan-Induced Paw Edema: This is a standard in vivo model for acute inflammation.

-

Animal Grouping: Rats or mice are divided into control and treatment groups.

-

Compound Administration: this compound or a control vehicle is administered, often intraperitoneally (i.p.) or orally (p.o.), prior to the inflammatory insult.

-

Inflammation Induction: A subplantar injection of carrageenan (e.g., 0.1 mL of a 1% solution) is given into the hind paw.

-

Measurement: The volume of the paw is measured at various time points after injection using a plethysmometer. The percentage of edema inhibition is calculated by comparing the paw volume increase in the treated group to the control group.

-

Conclusion and Future Directions

This compound is a potent natural compound with well-documented anti-inflammatory properties. Its ability to selectively inhibit the JAK2/STAT3 and NF-κB signaling pathways makes it a compelling candidate for the development of novel therapeutics for a range of inflammatory diseases. The quantitative data from both in vitro and in vivo studies consistently demonstrate its efficacy in reducing the expression of key inflammatory mediators.

Future research should focus on several key areas:

-

Pharmacokinetics and Bioavailability: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize its delivery and efficacy.

-

Safety and Toxicity: While effective, the therapeutic window of cucurbitacins must be carefully established, as high doses can be associated with cytotoxicity.

-

Clinical Trials: Rigorous, well-controlled clinical trials are necessary to translate the promising preclinical findings into effective human therapies.

-

Derivative Synthesis: The development of synthetic analogs of this compound could lead to compounds with improved efficacy, selectivity, and safety profiles.

References

- 1. This compound inhibits the proliferation of pancreatic cancer through the JAK2/STAT3 signalling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. internationalscholarsjournals.com [internationalscholarsjournals.com]

- 4. Cucurbitacins B, E and I Concentrations and Relationship with Drought Tolerance in Bottle Gourd [Lagenaria siceraria (Molina) Standl.] - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cucurbitacin E and I target the JAK/STAT pathway and induce apoptosis in Sézary cells - PMC [pmc.ncbi.nlm.nih.gov]

Cucurbitacin I: A Comprehensive Technical Guide on its Impact on Oncogenic Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cucurbitacin I, a tetracyclic triterpenoid compound found in various plant families, has emerged as a potent inhibitor of oncogenic signaling pathways, demonstrating significant anti-cancer activity across a spectrum of malignancies. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its effects, with a primary focus on its impact on the JAK/STAT, PI3K/Akt, and MAPK signaling cascades. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in oncology and drug development.

Introduction

The aberrant activation of intracellular signaling pathways is a hallmark of cancer, driving uncontrolled cell proliferation, survival, and metastasis. Consequently, targeting key nodes within these pathways has become a cornerstone of modern cancer therapy. This compound has garnered considerable attention for its ability to selectively modulate these critical oncogenic pathways, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth in both in vitro and in vivo models. This guide will explore the multifaceted impact of this compound on cancer cell biology.

Impact on Core Oncogenic Signaling Pathways

This compound's anti-neoplastic properties are primarily attributed to its potent inhibition of several key signaling pathways that are frequently dysregulated in cancer.

The JAK/STAT Pathway: A Prime Target

The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. Constitutive activation of the JAK/STAT pathway, particularly of STAT3, is a common feature in many human cancers, contributing to tumor progression and therapeutic resistance.

This compound is a well-documented inhibitor of the JAK/STAT pathway. It has been shown to suppress the phosphorylation of both JAK2 and STAT3, thereby preventing the dimerization and nuclear translocation of STAT3. This, in turn, downregulates the expression of STAT3 target genes involved in cell survival and proliferation, such as Bcl-2, Bcl-xL, and cyclin D1.[1][2][3][4] In some cell types, this compound has also been observed to inhibit the activation of STAT5.[4]

Figure 1: this compound Inhibition of the JAK/STAT Signaling Pathway.

Modulation of the PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is another crucial signaling network that governs cell growth, survival, and metabolism. Its dysregulation is a frequent event in cancer. This compound has been shown to suppress the PI3K/Akt/mTOR pathway in various cancer cell lines. It inhibits the phosphorylation of Akt, a key downstream effector of PI3K, and subsequently reduces the activity of mTOR. This leads to decreased protein synthesis and cell proliferation.

Figure 2: this compound's Impact on the PI3K/Akt/mTOR Signaling Pathway.

Interference with the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK, JNK, and p38 MAPK subfamilies, plays a pivotal role in transmitting extracellular signals to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and stress responses. Evidence suggests that this compound can also modulate the MAPK pathway. While the effects can be cell-type specific, reports indicate that this compound can inhibit the phosphorylation of ERK, a key component of the classical MAPK cascade that is often hyperactivated in cancer.

Figure 3: this compound's Influence on the MAPK/ERK Signaling Pathway.

Quantitative Data Summary

The cytotoxic and anti-proliferative effects of this compound have been quantified in numerous studies. The following tables summarize the half-maximal inhibitory concentration (IC50) values and its effects on apoptosis and cell cycle progression in various cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) |

| A549 | Non-small cell lung cancer | 500 | Not Specified |

| U251 | Glioblastoma | 170 | Not Specified |

| T98G | Glioblastoma | 245 | Not Specified |

| COLO205 | Colon Cancer | ~100 | Not Specified |

Note: IC50 values can vary depending on the specific experimental conditions and cell line passage number.

Table 2: Effects of this compound on Apoptosis and Cell Cycle

| Cell Line | Concentration | Effect on Apoptosis | Effect on Cell Cycle |

| Sézary cells | 30 µM for 6h | 73-91% induction of apoptosis | Not Specified |

| HCT116 & SW480 | 5 µM for 48h | Significant early and late apoptosis | G2/M phase arrest |

| HepG2 | 0.1, 1, and 5 µM for 24h | Induction of apoptosis | Significant G2/M phase arrest |

| Pancreatic Cancer Cells | Various | Increase in apoptosis | G2/M phase arrest |

Detailed Experimental Protocols

To facilitate the replication and further investigation of this compound's effects, this section provides detailed methodologies for key experiments commonly cited in the literature.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of this compound on cancer cells.

-

Cell Seeding: Seed cancer cells (e.g., 3 x 10³ cells/well) in a 96-well plate and incubate overnight.

-

Treatment: Treat the cells with various concentrations of this compound (typically in a range from nM to µM) or DMSO as a vehicle control. Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.

-

Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

Western Blot Analysis for Protein Phosphorylation

This protocol is used to determine the effect of this compound on the phosphorylation status of key signaling proteins like STAT3, Akt, and ERK.

-

Cell Treatment and Lysis: Treat cells with this compound at desired concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate them on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., anti-p-STAT3, anti-STAT3, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following this compound treatment.

-

Cell Treatment: Treat cells with this compound at the desired concentrations and for the specified duration.

-

Cell Harvesting: Harvest both adherent and floating cells, and wash them with cold PBS.

-

Cell Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry-based method is used to determine the distribution of cells in different phases of the cell cycle after this compound treatment.

-

Cell Treatment and Harvesting: Treat cells with this compound and harvest them as described for the apoptosis assay.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C or for at least 30 minutes on ice.

-

Washing: Centrifuge the fixed cells and wash the pellet with PBS.

-

RNase Treatment: Resuspend the cells in PBS containing RNase A (e.g., 100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.

-

Staining: Add Propidium Iodide (e.g., 50 µg/mL) to the cell suspension.

-

Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Xenograft Tumor Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in vivo.

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 1 mg/kg/day, intraperitoneally) or vehicle control.

-

Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume using the formula: (length x width²)/2.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).

Figure 4: A Representative Experimental Workflow for Investigating this compound's Anti-Cancer Effects.

Conclusion